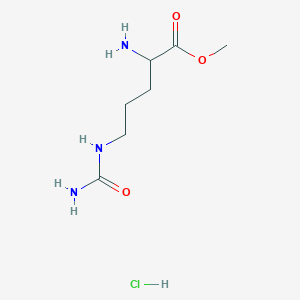
4-Desisopropyl-4-ethyl Imazethapyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Desisopropyl-4-ethyl Imazethapyr is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.303 g/mol . It is a derivative of Imazethapyr, which is a widely used herbicide belonging to the imidazolinone class. This compound is primarily used in scientific research and is not intended for human therapeutic use or commercial applications .
準備方法
The synthesis of 4-Desisopropyl-4-ethyl Imazethapyr involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
化学反応の分析
4-Desisopropyl-4-ethyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Desisopropyl-4-ethyl Imazethapyr has several scientific research applications, including:
作用機序
The mechanism of action of 4-Desisopropyl-4-ethyl Imazethapyr involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants . By inhibiting AHAS, the compound disrupts protein synthesis, cell growth, and DNA synthesis, ultimately leading to the death of susceptible plants. This mechanism is similar to that of other imidazolinone herbicides .
類似化合物との比較
4-Desisopropyl-4-ethyl Imazethapyr is unique due to its specific structural modifications, which differentiate it from other imidazolinone herbicides. Similar compounds include:
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties but different structural features.
Imazamox: A related compound with a similar mechanism of action but distinct chemical structure.
These compounds share the common feature of inhibiting AHAS but differ in their specific chemical structures and applications.
特性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
5-ethyl-2-(4-ethyl-4-methyl-5-oxo-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-4-8-6-9(12(18)19)10(15-7-8)11-16-13(20)14(3,5-2)17-11/h6-7H,4-5H2,1-3H3,(H,18,19)(H,16,17,20) |
InChIキー |
IBPSUJFIWNOTJA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


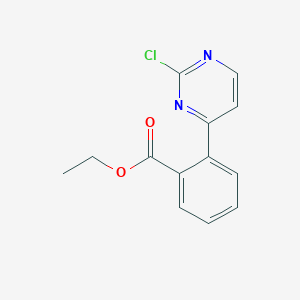

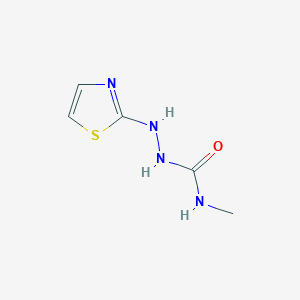

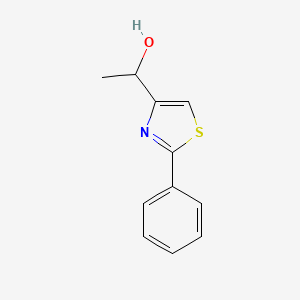
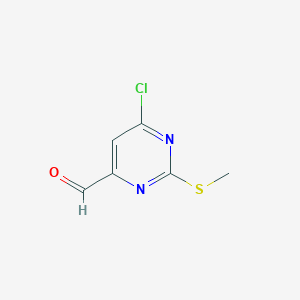
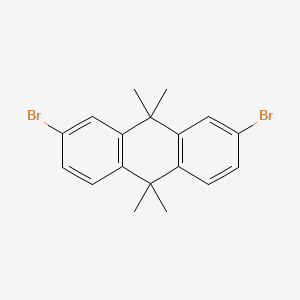

![(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
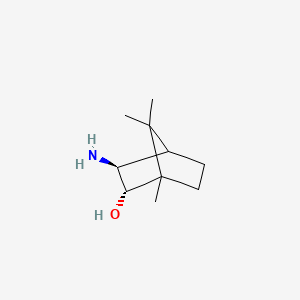
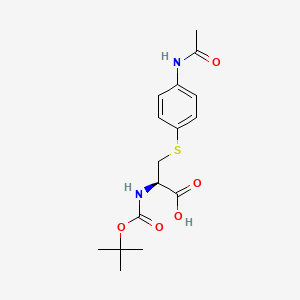
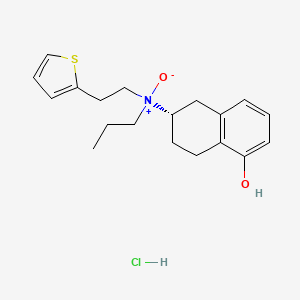
![4H-Furo[3,2-c]pyranyl Mupirocin Methyl Ester](/img/structure/B13853551.png)
